molecular formula C12H14N4O2S B215740 N-(4-acetyl-5-methyl-5-pyridin-3-yl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

N-(4-acetyl-5-methyl-5-pyridin-3-yl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B215740
M. Wt: 278.33 g/mol
InChI Key: JIMCLUSORBQODG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetyl-5-methyl-5-pyridin-3-yl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It belongs to the class of thiadiazole derivatives, which have been found to possess various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. In

Scientific Research Applications

N-(4-acetyl-5-methyl-5-pyridin-3-yl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has been extensively studied for its potential applications in drug development. It has been found to exhibit promising antimicrobial activity against a wide range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. Additionally, it has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory disorders, such as arthritis and asthma. Furthermore, N-(4-acetyl-5-methyl-5-pyridin-3-yl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has been found to exhibit significant cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer, indicating its potential as an anticancer agent.

Mechanism of Action

The exact mechanism of action of N-(4-acetyl-5-methyl-5-pyridin-3-yl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is not fully understood. However, it has been proposed that the compound may exert its antimicrobial activity by inhibiting the synthesis of bacterial cell wall components, such as peptidoglycan and lipopolysaccharides. Additionally, it has been suggested that the compound may interfere with the DNA replication and protein synthesis processes in bacterial cells, leading to their death. The anti-inflammatory and analgesic properties of N-(4-acetyl-5-methyl-5-pyridin-3-yl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide may be attributed to its ability to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to activate the opioid receptors in the central nervous system. Finally, the anticancer activity of the compound may be due to its ability to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
Biochemical and Physiological Effects:
N-(4-acetyl-5-methyl-5-pyridin-3-yl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various bacterial and fungal strains, as well as to reduce the production of pro-inflammatory cytokines in vitro and in vivo. Additionally, the compound has been found to induce apoptosis and inhibit cell proliferation in cancer cells, suggesting its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-acetyl-5-methyl-5-pyridin-3-yl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is its broad-spectrum antimicrobial activity, which makes it a potential candidate for the development of new antibiotics. Additionally, the compound has been found to possess significant anti-inflammatory and analgesic properties, indicating its potential for the treatment of various inflammatory disorders. However, one of the limitations of N-(4-acetyl-5-methyl-5-pyridin-3-yl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide is its relatively low solubility in water, which may limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the research on N-(4-acetyl-5-methyl-5-pyridin-3-yl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide. One potential direction is to further investigate its mechanism of action and its potential targets in bacterial and fungal cells. Additionally, more studies are needed to explore its potential as an anticancer agent and to elucidate its mode of action in cancer cells. Another direction is to develop novel formulations and delivery systems to improve its solubility and bioavailability in vivo. Finally, more research is needed to evaluate its safety and toxicity profile in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-(4-acetyl-5-methyl-5-pyridin-3-yl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide involves the condensation of 4-acetyl-5-methyl-3-pyridinyl hydrazine with ethyl chloroacetate, followed by the cyclization of the resulting intermediate with thiosemicarbazide. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to ensure the formation of the desired product with high yield and purity.

properties

Product Name

N-(4-acetyl-5-methyl-5-pyridin-3-yl-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

N-(4-acetyl-5-methyl-5-pyridin-3-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C12H14N4O2S/c1-8(17)14-11-15-16(9(2)18)12(3,19-11)10-5-4-6-13-7-10/h4-7H,1-3H3,(H,14,15,17)

InChI Key

JIMCLUSORBQODG-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NN(C(S1)(C)C2=CN=CC=C2)C(=O)C

Canonical SMILES

CC(=O)NC1=NN(C(S1)(C)C2=CN=CC=C2)C(=O)C

solubility

41.7 [ug/mL]

Origin of Product

United States

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